Cas no 951980-19-1 (3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

3-Phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound featuring a fused chromene-oxazine structure. Its rigid polycyclic framework and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for developing pharmacologically active molecules. The presence of a phenyl group at the 3-position and an isopropyl substituent at the 9-position enhances steric and electronic modulation, influencing reactivity and binding properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive agents, including CNS-targeting or anti-inflammatory applications. Its stability and synthetic versatility further support its utility in exploratory research and fine chemical development.
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one structure
951980-19-1 structure
商品名:3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
CAS番号:951980-19-1
MF:C20H19NO3
メガワット:321.369765520096
CID:5432052

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

    • 3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
    • 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-9-(1-methylethyl)-3-phenyl-
    • 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
    • インチ: 1S/C20H19NO3/c1-13(2)21-10-16-18(24-12-21)9-8-15-19(22)17(11-23-20(15)16)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3
    • InChIKey: DIJPHZDEXKVRPA-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(C(C)C)C1

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-6052-5μmol
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-6052-20mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
20mg
$99.0 2023-09-11
Life Chemicals
F3385-6052-2μmol
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-6052-10μmol
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-6052-10mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
10mg
$79.0 2023-09-11
Life Chemicals
F3385-6052-20μmol
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-6052-25mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
25mg
$109.0 2023-09-11
Life Chemicals
F3385-6052-30mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
30mg
$119.0 2023-09-11
Life Chemicals
F3385-6052-40mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
40mg
$140.0 2023-09-11
Life Chemicals
F3385-6052-15mg
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
951980-19-1
15mg
$89.0 2023-09-11

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-oneに関する追加情報

Research Brief on 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 951980-19-1)

The compound 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 951980-19-1) has recently emerged as a promising scaffold in medicinal chemistry research. This chromeno-oxazine derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have focused on exploring its synthetic pathways, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.

Structural analysis reveals that this compound combines a chromene core with an oxazine ring system, creating a rigid polycyclic framework that may contribute to selective target binding. The isopropyl substitution at position 9 and phenyl group at position 3 appear to be critical for its biological activity. Computational modeling studies suggest this molecule exhibits favorable drug-like properties, with predicted logP values around 3.2 and polar surface area of approximately 50 Ų, indicating potential for blood-brain barrier penetration.

Recent pharmacological investigations have demonstrated that 951980-19-1 shows selective binding affinity to γ-aminobutyric acid (GABA) type A receptors, particularly those containing α2 and α3 subunits. In vitro electrophysiology studies using Xenopus oocytes expressing human GABA receptors revealed potentiation of GABA-induced currents at sub-micromolar concentrations (EC50 = 0.43 μM). This activity profile suggests potential applications in anxiety disorders and neuropathic pain, with reduced sedative effects compared to classical benzodiazepines.

In addition to its CNS activity, preliminary studies indicate that this compound may modulate inflammatory pathways through inhibition of NF-κB signaling. Cell-based assays using RAW 264.7 macrophages showed dose-dependent suppression of LPS-induced TNF-α production (IC50 = 1.2 μM). The dual mechanism of action makes 951980-19-1 an interesting candidate for further development in disorders with both neurological and inflammatory components, such as neuroinflammatory conditions.

Synthetic approaches to 951980-19-1 have been optimized in recent work, with a novel one-pot condensation strategy achieving yields of 78% from commercially available 7-hydroxy-2,2-dimethylchroman-4-one. Key steps involve a modified Pechmann condensation followed by oxazine ring formation using phenyl isocyanate. Process chemistry improvements have addressed previous challenges with regioselectivity and purification of this polycyclic system.

Current research directions include structure-activity relationship (SAR) studies of analogs with modifications at the 3-phenyl and 9-isopropyl positions, as well as investigations into prodrug formulations to improve oral bioavailability. The compound's metabolic stability has been evaluated in human liver microsomes, showing a moderate half-life of 42 minutes, suggesting that further optimization may be needed for clinical development.

In conclusion, 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a chemically novel scaffold with promising pharmacological properties. Its dual activity on GABAergic and inflammatory pathways positions it as a potential lead compound for multifactorial disorders. Further preclinical studies are warranted to fully characterize its therapeutic potential and safety profile.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.